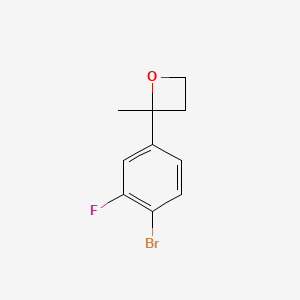

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane

Description

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane is a substituted oxetane derivative characterized by a four-membered oxetane ring with a methyl group and a 4-bromo-3-fluorophenyl substituent at the 2-position. Oxetanes are strained ethers known for their utility in medicinal chemistry as bioisosteres and intermediates in organic synthesis.

Properties

IUPAC Name |

2-(4-bromo-3-fluorophenyl)-2-methyloxetane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-10(4-5-13-10)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIACHCSKKURNGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)C2=CC(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-2-methyloxetane typically involves the reaction of 4-bromo-3-fluorobenzaldehyde with suitable reagents to form the oxetane ring. One common method involves the use of malononitrile and a base such as sodium ethoxide in a solvent like ethanol. The reaction mixture is stirred at room temperature and then heated to reflux to promote decarboxylation, yielding the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxetane derivatives.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-2-methyloxetane involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as in pharmaceuticals or agrochemicals. Generally, the compound may interact with enzymes or receptors, leading to a biological response.

Comparison with Similar Compounds

Structural Analogues in the Oxetane Family

The following table summarizes key oxetane derivatives and their properties:

Key Observations:

- Halogen Effects: Bromine’s bulkiness and polarizability increase steric hindrance and reactivity compared to fluorine. The dual halogenation (Br and F) in the target compound may improve binding affinity in drug design compared to mono-halogenated analogues .

- Substituent Position : The 3-fluoro substituent in the target compound introduces ortho/para-directing effects, contrasting with the purely para-directing 4-bromo group in 3-(4-Bromophenyl)-3-methyloxetane. This difference impacts regioselectivity in further functionalization .

Functional Group Variations: Oxetane vs. Ester Derivatives

Methyl 2-(4-bromo-3-fluorophenyl)acetate (CAS 942282-41-9) shares the same aromatic substituents as the target compound but replaces the oxetane ring with an acetate ester. Key differences include:

- Molecular Weight : The ester derivative (247.06 g/mol) is lighter than the oxetane (257.1 g/mol) due to the absence of the oxygen-containing ring .

- Reactivity : The oxetane’s ring strain enhances its susceptibility to nucleophilic attack, whereas the ester group is more prone to hydrolysis or transesterification .

- Applications : Oxetanes are preferred in medicinal chemistry for metabolic stability, while esters serve as intermediates in synthesis (e.g., API production) .

NMR Comparison :

Biological Activity

2-(4-Bromo-3-fluorophenyl)-2-methyloxetane is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's structure features a methyloxetane ring substituted with a 4-bromo-3-fluorophenyl group. Its molecular formula is , and it exhibits unique chemical properties that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound may possess several biological activities, including:

- Enzyme Inhibition : The compound is investigated for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It may interact with certain receptors in the body, influencing signal transduction pathways crucial for cellular responses.

The biological activity of this compound primarily revolves around two mechanisms:

- Enzyme Inhibition : The compound binds to the active sites of enzymes, preventing substrate interaction and thereby inhibiting their function. This mechanism is particularly relevant in the context of cancer therapy and metabolic disorders.

- Receptor Interaction : It may mimic or block natural ligands at receptor sites, affecting downstream signaling pathways. This property makes it a candidate for neurological applications where receptor modulation is essential.

In Vitro Studies

Several studies have evaluated the compound's biological activity through in vitro assays:

- Enzyme Activity Assays : Inhibition assays demonstrated that this compound effectively inhibits certain enzymes at micromolar concentrations, suggesting a promising therapeutic index .

- Cell Proliferation Studies : In cell line studies, the compound showed significant effects on cell proliferation rates, particularly in cancer cell lines, indicating potential anti-cancer properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bromine and fluorine substituents can significantly alter the biological activity of the compound:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances enzyme inhibition |

| Fluorine | Modulates receptor binding affinity |

These findings suggest that careful tuning of substituents can optimize the compound's efficacy.

Pharmacological Applications

Given its biological activity, this compound is being explored for various pharmacological applications:

- Cancer Therapy : Its enzyme inhibition properties make it a candidate for developing new anti-cancer drugs.

- Neurological Disorders : Potential as a modulator for neurotransmitter receptors could lead to new treatments for conditions such as depression or anxiety.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-(4-Bromo-3-fluorophenyl)-2-methyloxetane, and how can reaction conditions be optimized?

- Synthetic Challenges : The steric hindrance from the 2-methyl group on the oxetane ring and the electron-withdrawing bromo/fluoro substituents on the phenyl ring can reduce reaction yields.

- Optimization Strategies :

- Use directing groups (e.g., Lewis acids like AlCl₃) to enhance regioselectivity during bromination/fluorination steps .

- Employ Suzuki-Miyaura coupling for aryl group introduction under palladium catalysis, ensuring inert atmosphere conditions to prevent side reactions .

- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize byproducts .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR to confirm substituent positions (e.g., coupling constants for ortho-fluorine on phenyl ring) .

- ¹⁹F NMR for verifying fluorine substitution patterns .

Q. How can researchers address discrepancies in reported physical properties (e.g., density, boiling point) for this compound?

- Validation Methods :

- Cross-reference crystallographic data (e.g., unit cell parameters from X-ray diffraction) to resolve density variations .

- Use differential scanning calorimetry (DSC) to confirm melting points and thermal stability .

- Compare experimental boiling points with computational predictions (e.g., ACD/Labs Percepta) to identify outliers .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the structure of this compound derivatives?

- Data Collection : High-resolution X-ray diffraction (0.8–1.0 Å) to capture subtle conformational differences in the oxetane ring .

- Refinement Tools : SHELXL for small-molecule refinement, leveraging Hirshfeld surface analysis to validate intermolecular interactions .

- Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid diagrams, highlighting steric strain in the oxetane ring .

Q. How does the conformation of the oxetane ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model ring puckering and predict reactivity at the methyl-substituted carbon .

- Experimental Validation : Kinetic studies under varying solvents (e.g., DMF vs. THF) to correlate ring strain with reaction rates .

Q. What methodologies can resolve contradictions in regioselectivity observed during halogenation of the phenyl ring?

- Mechanistic Probes : Isotopic labeling (e.g., ²H or ¹⁸F) to track halogenation pathways .

- Competition Experiments : Compare bromination rates in para vs. meta positions using substituted analogs to identify electronic/steric effects .

Q. How can researchers design derivatives of this compound for targeted biological activity (e.g., enzyme inhibition)?

- Structure-Activity Relationship (SAR) :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.